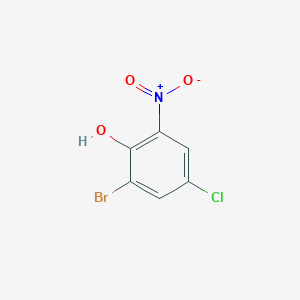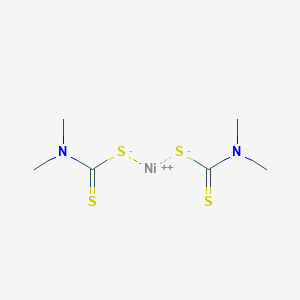
Actinoquinol
Vue d'ensemble
Description
L'acide (E)-2-méthylpent-2-énoïque est un composé organique de formule moléculaire C6H10O2. Ce composé est caractérisé par la présence d'une double liaison entre les deuxième et troisième atomes de carbone et d'un groupe acide carboxylique à l'extrémité de la chaîne carbonée. Il s'agit d'un liquide incolore à l'odeur piquante, utilisé dans diverses réactions chimiques et applications industrielles.
Applications De Recherche Scientifique
(E)-2-Methyl-2-pentenoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
Target of Action
Actinoquinol is primarily known as a UVB absorber . It is used to protect the human eye against photooxidative and other oxidative processes . .
Mode of Action
As a UVB absorber, it likely works by absorbing UVB radiation, thereby reducing the amount of harmful UVB light that can reach the eye and cause damage .
Biochemical Pathways
By absorbing uvb light, this compound may help to prevent or reduce photooxidative damage in the eye . Photooxidation can lead to the production of reactive oxygen species, which can damage cellular structures and lead to conditions such as cataracts and age-related macular degeneration .
Result of Action
The primary result of this compound’s action is the absorption of UVB light, which can help to protect the eye from photooxidative and other oxidative damage . This can potentially help to prevent conditions such as cataracts and age-related macular degeneration, which are associated with oxidative damage to the eye .
Analyse Biochimique
Biochemical Properties
Actinoquinol plays a significant role in biochemical reactions, particularly in the context of proton-transfer reactions. In a study, it was found that this compound, a water-soluble strong photobase, interacts with the water solvent and the weak acid succinimide . In the first reaction channel, this compound extracts a proton from water, after which the newly generated hydroxide ion is scavenged by succinimide . In the second channel, succinimide forms a hydrogen-bonded complex with this compound, and the proton is transferred directly .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. One of the key cellular effects of this compound is its ability to protect against oxidative damage. For instance, in the context of UVB-irradiated corneas, eye drops containing this compound were found to decrease changes in corneal optics and suppress oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with water and succinimide in a proton-transfer reaction . This compound extracts a proton from water, generating a hydroxide ion that is then scavenged by succinimide . Alternatively, succinimide can form a hydrogen-bonded complex with this compound, leading to a direct proton transfer .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound’s effects, such as its ability to protect against oxidative damage, can be observed upon application
Metabolic Pathways
Given its role in proton-transfer reactions , it’s plausible that this compound may interact with enzymes or cofactors involved in these reactions.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'acide (E)-2-méthylpent-2-énoïque peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la condensation aldolique de l'acétaldéhyde et de l'isobutyraldéhyde, suivie de l'oxydation du produit résultant . Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que l'hydroxyde de sodium et d'un oxydant tel que le permanganate de potassium.
Méthodes de production industrielle
Dans les milieux industriels, l'acide (E)-2-méthylpent-2-énoïque est produit par des procédés chimiques à grande échelle qui garantissent un rendement et une pureté élevés. Les méthodes de production industrielle impliquent souvent l'utilisation de catalyseurs et de conditions réactionnelles optimisées pour obtenir une synthèse efficace .
Analyse Des Réactions Chimiques
Types de réactions
L'acide (E)-2-méthylpent-2-énoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir la double liaison en une liaison simple, conduisant à la formation de composés saturés.
Substitution : Le composé peut subir des réactions de substitution où les atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les cétones, les alcools et les dérivés substitués de l'acide (E)-2-méthylpent-2-énoïque .
Applications de recherche scientifique
L'acide (E)-2-méthylpent-2-énoïque a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif de la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide (E)-2-méthylpent-2-énoïque implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes et de récepteurs spécifiques, conduisant à divers effets biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte de son utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-méthylbut-2-énoïque : Structure similaire mais avec un atome de carbone de moins.
Acide 2-méthylpent-3-énoïque : Structure similaire mais avec la double liaison à une position différente.
Acide 2-méthylhex-2-énoïque : Structure similaire mais avec un atome de carbone de plus.
Unicité
L'acide (E)-2-méthylpent-2-énoïque est unique en raison de sa position spécifique de la double liaison et de la présence d'un groupe méthyle, ce qui influence sa réactivité et ses propriétés. Cette unicité le rend précieux dans certaines réactions chimiques et applications industrielles où d'autres composés similaires peuvent ne pas être aussi efficaces .
Propriétés
IUPAC Name |
8-ethoxyquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVZYRZAMBCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046521 | |
| Record name | Actinoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-40-3 | |
| Record name | Actinoquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actinoquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinoquinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actinoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Actinoquinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTINOQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470VQE23O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Actinoquinol function as a photobase in aqueous solutions?
A1: this compound exhibits strong photobase properties when exposed to light. Upon absorbing light energy, this compound becomes capable of extracting a proton (H+) from water molecules, generating a hydroxide ion (OH−). [] This process is central to its activity in various applications.
Q2: What is the significance of the dual reaction channels observed in the reaction of this compound with succinimide?
A2: Research has identified two competing pathways in the reaction between this compound and the weak acid succinimide: []
Q3: How effective is this compound in mitigating UVB-induced corneal damage?
A3: Studies using rabbit models show this compound, particularly when combined with hyaluronic acid, can protect the cornea from UVB-induced damage. [, ] This protective effect is attributed to its antioxidant properties and its ability to reduce oxidative stress and inflammation. Applying this compound eye drops decreased corneal swelling, light absorption changes, and microscopical damage after UVB exposure. [, ]
Q4: Are there any potential applications of this compound in drug delivery systems?
A4: Research indicates that this compound can be incorporated into mucoadhesive nanoparticles composed of chitosan and hyaluronic acid. [] These nanoparticles demonstrate potential for ocular drug delivery due to their ability to adhere to the eye surface, prolonging drug release and enhancing bioavailability. The inclusion of this compound further enhances the system's antioxidant capacity, potentially benefiting the treatment of oxidative stress-related eye diseases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)





![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)



![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)
![5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one](/img/structure/B97524.png)
